molecular formula C27H46O3 B1251973 (24S)-Cholest-5-ene-3beta,7alpha,24-triol

(24S)-Cholest-5-ene-3beta,7alpha,24-triol

Cat. No. B1251973
M. Wt: 418.7 g/mol
InChI Key: ZNCHPOYZMVVJCK-LIZWOPGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha, 24S-Dihydroxycholesterol, also known as 5-cholesten-3beta, 7alpha, 24(S)-triol or (24S)-7a-dihydroxycholesterol, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, 7alpha, 24S-dihydroxycholesterol is considered to be a bile acid lipid molecule. 7alpha, 24S-Dihydroxycholesterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 7alpha, 24S-Dihydroxycholesterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 7alpha, 24S-dihydroxycholesterol is primarily located in the membrane (predicted from logP) and cytoplasm.
(24S)-7alpha,24-dihydroxycholesterol is a 7alpha,24-dihydroxycholesterol in which has S configuration at position 24. It has a role as a human metabolite.

Scientific Research Applications

Synthesis and Characterization

  • Preparation Methods : A method for preparing (24S)-Cholest-5-ene-3beta,7alpha,24-triol involves starting from 5beta-cholestane-3alpha,7alpha,25-triol and includes steps like dehydration, hydroboration, and oxidation (Dayal et al., 1978).
  • Characterization Techniques : Techniques such as gas-liquid chromatography, infrared, proton magnetic resonance, and mass spectrometry are used for characterizing these compounds (Batta et al., 1978).

Biological Studies

  • Metabolism Studies : (24S)-Cholest-5-ene-3beta,7alpha,24-triol has been used to study bile acid metabolism. For instance, its metabolism in the perfused rabbit liver was explored to identify various bile alcohol and bile acid metabolites (Cohen et al., 1977).
  • Biosynthesis of Bile Acids : Research indicates that this compound is involved in the biosynthesis of chenodeoxycholic acid in humans, with particular focus on stereospecific side-chain hydroxylations (Shefer et al., 1978).

Structural Studies

  • Circular Dichroism Studies : The absolute configurations of bile alcohols like 5beta-cholestane-3alpha,7alpha,12alpha,24alpha,25-pentol, which are structurally related to (24S)-Cholest-5-ene-3beta,7alpha,24-triol, have been determined using circular dichroism spectroscopy (Dayal et al., 1978).

properties

Product Name

(24S)-Cholest-5-ene-3beta,7alpha,24-triol

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

ZNCHPOYZMVVJCK-LIZWOPGQSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(24S)-Cholest-5-ene-3beta,7alpha,24-triol
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